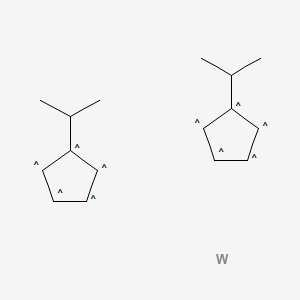
Ferroceneacetic acid, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferroceneacetic acid, with the chemical formula C12H12FeO2, is an organometallic compound that features a ferrocene moiety attached to an acetic acid group. This compound is known for its unique properties, including its stability and versatility in various chemical reactions. It appears as a gold to orange-brown crystalline powder and has a melting point of approximately 158-160°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferroceneacetic acid can be synthesized through a multi-step process starting from acetylferrocene. One common method involves the reaction of acetylferrocene with morpholine, sodium sulfide nonahydrate, and sulfur at 128°C for 7 hours. The reaction mixture is then treated with sodium hydroxide in ethanol and water, followed by refluxing for 4 hours. The product is isolated by adjusting the pH with hydrochloric acid, resulting in a yellow-brown solid with a yield of 79% .
Industrial Production Methods
While specific industrial production methods for ferroceneacetic acid are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, scaled up for industrial use. The process would involve careful control of reaction conditions and purification steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ferroceneacetic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form ferroceneacetic acid derivatives.
Reduction: It can be reduced to form ferroceneacetic alcohol.
Substitution: It can undergo substitution reactions where the acetic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used to convert the acetic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Ferroceneacetic acid derivatives with various functional groups.
Reduction: Ferroceneacetic alcohol.
Substitution: Various substituted ferrocene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ferroceneacetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which ferroceneacetic acid exerts its effects involves the generation of reactive oxygen species (ROS), particularly the hydroxyl radical (OH·), through Fenton catalysis. This process leads to oxidative stress in cells, which can damage cellular components such as DNA, proteins, and lipids. In cancer cells, this oxidative damage can induce cell death, making ferroceneacetic acid a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: The parent compound of ferroceneacetic acid, used in various applications including as a catalyst and in materials science.
Acetylferrocene: A precursor in the synthesis of ferroceneacetic acid.
Ferrocenemethanol: Another ferrocene derivative with similar redox properties.
Ferrocenecarboxaldehyde: A ferrocene derivative used in organic synthesis.
Uniqueness
Ferroceneacetic acid is unique due to its combination of the ferrocene moiety with an acetic acid group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H12FeO2 |
|---|---|
Peso molecular |
244.07 g/mol |
InChI |
InChI=1S/C7H7O2.C5H5.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5H2,(H,8,9);1-5H; |
Clave InChI |
DLJGQTUEZOSNKQ-UHFFFAOYSA-N |
SMILES canónico |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CC(=O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


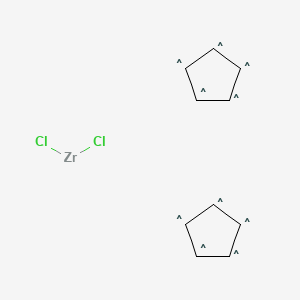

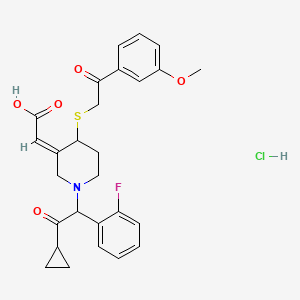
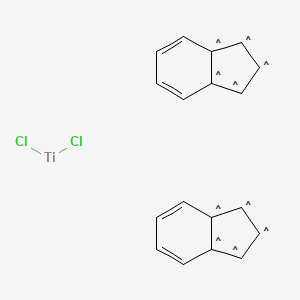
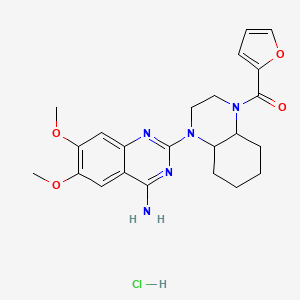
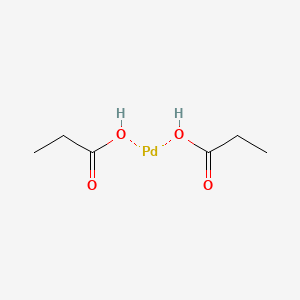
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
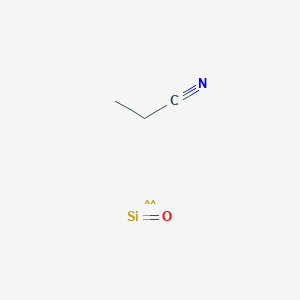
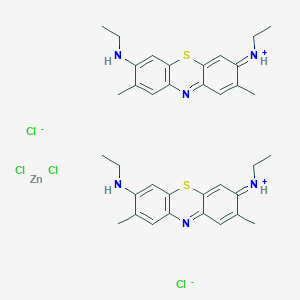
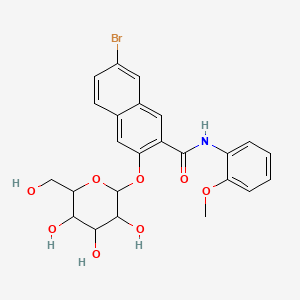
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
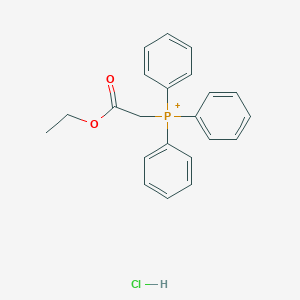
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
